

A Technical Guide to the Thermodynamic Properties of 2,2-Dimethoxypentane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known thermodynamic properties of **2,2-Dimethoxypentane** (CAS No: 55904-98-8), an aliphatic ketal. The document summarizes available quantitative data, details relevant experimental methodologies, and presents a logical workflow for the determination of its heat of hydrolysis. Due to the specificity of available literature, this guide focuses on experimentally determined reaction thermochemistry, supplemented by key physical properties.

Core Physicochemical and Thermodynamic Data

Quantitative data for **2,2-Dimethoxypentane** are compiled below. Table 1 outlines its fundamental physical properties, while Table 2 presents the experimentally determined enthalpy for its hydrolysis reaction, a key thermodynamic parameter available in the scientific literature.

Table 1: Physical Properties of **2,2-Dimethoxypentane**



Property	Value	Units	
Molecular Formula	C7H16O2	-	
Molecular Weight	132.203	g/mol	
Boiling Point	121.2	°C at 760 mmHg	
Density	0.842	g/cm³	
Vapor Pressure	17.7	mmHg at 25°C	
Flash Point	11.5	°C	
Hydrogen Bond Acceptor Count	2	-	
Rotatable Bond Count	4	-	
Data sourced from LookChem[1].			

Table 2: Reaction Thermochemistry for **2,2-Dimethoxypentane**



Reaction	Quantity	Value	Units	Method	Reference
2,2- Dimethoxype ntane(I) + H ₂ O(I) → 2- Pentanone(I) + 2 CH ₃ OH(I)	Standard Enthalpy of Hydrolysis (ΔrH°)	19.52 ± 0.059	kJ/mol	Calorimetry (Cm)	Wiberg and Squires, 1979[2]
Data sourced from the NIST Chemistry WebBook[2]. The reaction is conducted in the liquid phase.					

Notably, comprehensive experimental data for other key thermodynamic properties, such as the standard enthalpy of formation (ΔfH°) and standard enthalpy of combustion (ΔcH°), are not readily available in the surveyed literature for **2,2-Dimethoxypentane**. Such values are typically determined using techniques like oxygen bomb calorimetry.[3]

Experimental Protocols

The determination of thermodynamic properties relies on precise calorimetric measurements. The following sections describe generalized protocols for solution calorimetry and combustion calorimetry, which are standard methods for determining the enthalpy of reaction and enthalpy of formation for organic compounds like ketals.

Solution calorimetry measures the heat absorbed or released when a substance dissolves or reacts in a solvent.[4] For the hydrolysis of an aliphatic ketal, this method is used to determine the enthalpy change of the reaction with water.

Apparatus:



- Isoperibol Solution Calorimeter: This type of calorimeter features a reaction vessel (often a Dewar flask) submerged in a constant-temperature water bath.[5] This setup allows for the measurement of heat flow between the reaction vessel and its surroundings.
- High-Precision Thermometer: A digital thermometer or thermistor capable of resolving temperature changes to at least ±0.001 °C.
- Reactant Cell: A small, sealed ampule or cell, typically made of glass, to hold one of the reactants (e.g., the **2,2-dimethoxypentane**) separate from the solvent (e.g., water or an aqueous solution) before the reaction is initiated.[5]
- Stirrer: To ensure the solution remains thermally homogeneous.[4]
- Calibration Heater: A resistor with a known power output used to calibrate the heat capacity of the calorimeter system.[4]

Procedure:

- Calorimeter Calibration: The heat capacity of the calorimeter and its contents is determined by introducing a known amount of electrical energy through the calibration heater and measuring the resulting temperature change (ΔT).[4] This "electrical calibration" establishes the energy equivalent of the system.
- Sample Preparation: A precisely weighed amount of **2,2-dimethoxypentane** is sealed in the glass ampule. The Dewar vessel is filled with a known mass of the solvent (e.g., water or a suitable buffer).
- Thermal Equilibration: The assembled calorimeter is allowed to reach thermal equilibrium, indicated by a stable, baseline temperature drift.
- Reaction Initiation: The ampule is broken beneath the surface of the solvent to initiate the hydrolysis reaction.
- Temperature Monitoring: The temperature of the solution is recorded continuously before, during, and after the reaction until a stable final temperature is reached.

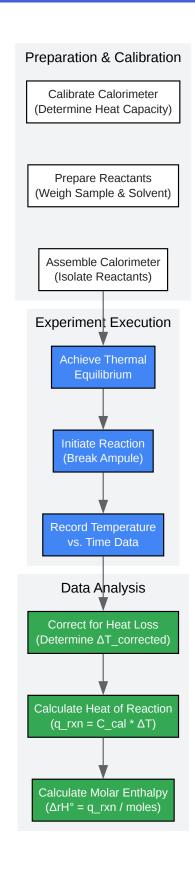






• Data Analysis: The observed temperature change (ΔT) is corrected for any heat exchange with the surroundings. The total heat of the reaction (q_rxn) is then calculated using the calibrated heat capacity of the calorimeter. The molar enthalpy of hydrolysis (ΔrH°) is determined by dividing q_rxn by the number of moles of the limiting reactant.





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Caption: Experimental workflow for determining the enthalpy of hydrolysis via solution calorimetry.

While not experimentally reported for **2,2-dimethoxypentane** in the available literature, the standard enthalpy of formation (ΔfH°) of an organic compound is most commonly derived from its enthalpy of combustion (ΔcH°), determined using a bomb calorimeter.[3][6]

Apparatus:

- Bomb Calorimeter: A high-pressure stainless steel vessel (the "bomb") where the sample is combusted in an excess of pure oxygen.[3] The bomb is submerged in a known quantity of water in an insulated container.
- Ignition System: A fuse wire (e.g., platinum or nickel-chromium) connected to a power source to ignite the sample.
- High-Precision Thermometer: To measure the temperature change of the water surrounding the bomb.
- Oxygen Supply: A cylinder of high-purity oxygen to pressurize the bomb.

Procedure:

- Sample Preparation: A precisely weighed pellet of the liquid sample (often encapsulated in a
 gelatin capsule or absorbed onto a combustible material) is placed in a crucible inside the
 bomb.
- Bomb Assembly: The fuse wire is positioned to be in contact with the sample, and a small
 amount of water is added to the bomb to ensure the final water product is in the liquid state.
 The bomb is then sealed and pressurized with oxygen to approximately 30 atm.
- Calorimeter Setup: The sealed bomb is placed in the calorimeter, which is filled with a known mass of water. The system is allowed to reach thermal equilibrium.
- Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the surrounding water, causing a temperature rise.[6]

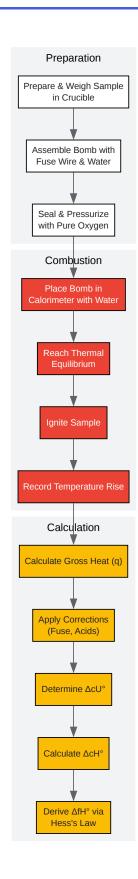






- Temperature Measurement: The temperature is monitored until it reaches a maximum and then begins to cool.
- Analysis: The gross heat released is calculated from the temperature rise and the previously determined heat capacity of the calorimeter (calibrated using a standard substance like benzoic acid).[6] Corrections are applied for the heat of ignition from the fuse wire and for the formation of any side products (like nitric acid from residual nitrogen). This yields the standard internal energy of combustion (ΔcU°).
- Enthalpy Calculation: The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU°.
 Finally, the standard enthalpy of formation (ΔfH°) of 2,2-dimethoxypentane is calculated using Hess's Law, based on the known standard enthalpies of formation of the combustion products, CO₂(g) and H₂O(l).





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Caption: Logical workflow for deriving the enthalpy of formation from combustion calorimetry data.

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